1-(Sec-butyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(Sec-butyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a sec-butyl group and a carboxylic acid group. This compound is part of the broader family of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the carboxylic acid group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:
Carboxylation of Cyclopentene: This method involves the reaction of cyclopentene with carbon dioxide under high pressure and temperature, using a suitable catalyst.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to yield the carboxylic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized under strong conditions.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through reactions such as halogenation.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.
Major Products:
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
1-(Sec-butyl)cyclopentane-1-carboxylic acid finds applications in various scientific domains:
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Sec-butyl)cyclopentane-1-carboxylic acid is primarily influenced by its carboxylic acid group, which can participate in hydrogen bonding and other interactions with biological molecules. The sec-butyl group may also affect the compound’s hydrophobicity and overall molecular interactions. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Lacks the sec-butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Cyclohexanecarboxylic acid: Contains a six-membered ring, which can influence its chemical properties and reactivity.
Uniqueness: 1-(Sec-butyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the sec-butyl group and the cyclopentane ring, which together impart distinct chemical and physical properties
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-butan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-3-8(2)10(9(11)12)6-4-5-7-10/h8H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
ZTFDHMHABAZNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCC1)C(=O)O |
Origin of Product |
United States |
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